![molecular formula C14H13NO3 B14429380 2-(Aminomethyl)-3,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 78156-82-8](/img/structure/B14429380.png)
2-(Aminomethyl)-3,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-3,5-dimethyl-7H-furo3,2-gbenzopyran-7-one is a complex organic compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3,5-dimethyl-7H-furo3,2-gbenzopyran-7-one can be achieved through a multi-step process involving the formation of the benzopyran core followed by functionalization. One common method involves the use of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate (TEAA) under microwave irradiation . This method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of microwave irradiation and catalysts like ZnO can be optimized for large-scale production. The reaction conditions, such as temperature, pressure, and solvent, can be adjusted to ensure maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3,5-dimethyl-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(Aminomethyl)-3,5-dimethyl-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3,5-dimethyl-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzopyran-4-one derivatives: Known for their antiproliferative and anti-inflammatory activities.
Pyrano[2,3-c]pyrazole derivatives: Exhibits antimicrobial and insecticidal activities.
Uniqueness
2-(Aminomethyl)-3,5-dimethyl-7H-furo3,2-gbenzopyran-7-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its furo3,2-gbenzopyran core is not commonly found in other compounds, making it a valuable molecule for further research and development.
Properties
CAS No. |
78156-82-8 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-(aminomethyl)-3,5-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H13NO3/c1-7-3-14(16)18-11-5-12-10(4-9(7)11)8(2)13(6-15)17-12/h3-5H,6,15H2,1-2H3 |
InChI Key |
CWLXEQINWYFSGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)C(=C(O3)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


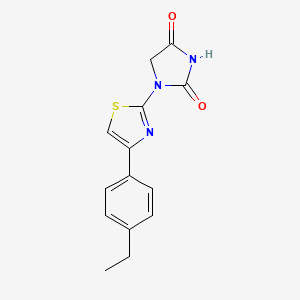
![5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol](/img/structure/B14429311.png)
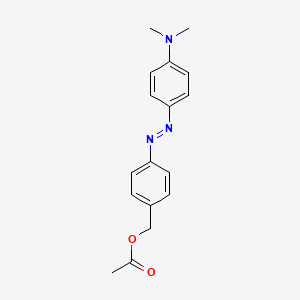

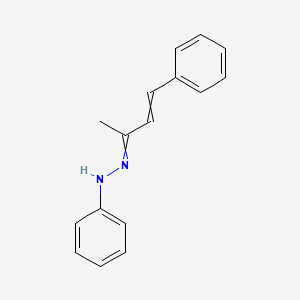
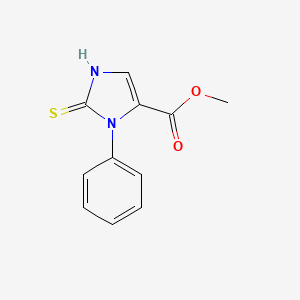
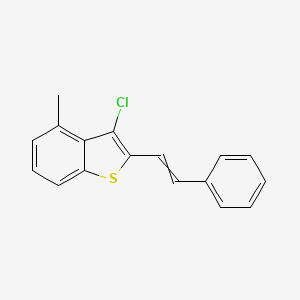
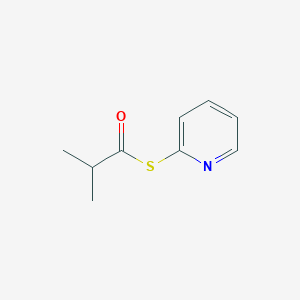
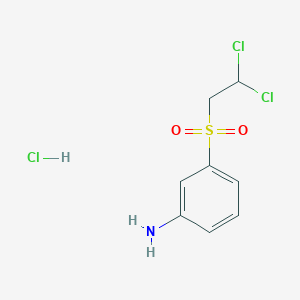
![Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide](/img/structure/B14429384.png)
![2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14429387.png)



